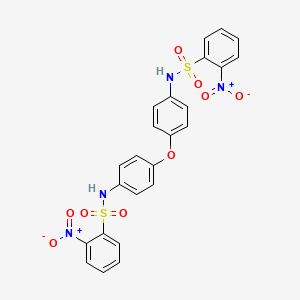![molecular formula C27H26FN3O B14949830 (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949830.png)
(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines a benzylic piperidine moiety with a fluorophenyl imino group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE involves multiple steps, including the formation of the indole core, the introduction of the benzylic piperidine group, and the attachment of the fluorophenyl imino group. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of the Benzylic Piperidine Group: This step often involves the reaction of piperidine with benzyl chloride in the presence of a base.
Attachment of the Fluorophenyl Imino Group: This can be done through a condensation reaction between the indole derivative and a fluorophenyl amine under dehydrating conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, including serotonin and dopamine receptors, which play a role in its biological activities . It may also inhibit certain enzymes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
4-Benzylpiperidine: A compound with similar structural features but different pharmacological properties.
Imidazopyridine: Another heterocyclic compound with diverse applications in medicinal chemistry.
The uniqueness of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C27H26FN3O |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
1-[(4-benzylpiperidin-1-yl)methyl]-3-(4-fluorophenyl)iminoindol-2-one |
InChI |
InChI=1S/C27H26FN3O/c28-22-10-12-23(13-11-22)29-26-24-8-4-5-9-25(24)31(27(26)32)19-30-16-14-21(15-17-30)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2 |
InChI-Schlüssel |
IXYNYRDZCVBPMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)F)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14949747.png)
![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)


![2,7-bis{4-[(4-nitrophenyl)sulfanyl]phenyl}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B14949791.png)
![3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
![6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14949808.png)
![4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14949821.png)
![(3Z)-N-(butan-2-yl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide](/img/structure/B14949824.png)

![6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate](/img/structure/B14949843.png)
